molecular formula C30H28N2O4 B15080975 N'-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1'-biphenyl)-4-yloxy)propanohydrazide CAS No. 303085-83-8

N'-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1'-biphenyl)-4-yloxy)propanohydrazide

Cat. No.: B15080975
CAS No.: 303085-83-8
M. Wt: 480.6 g/mol
InChI Key: UBHOJGPVAMFWBA-AJBULDERSA-N
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Description

N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide is a complex organic compound that features a combination of benzyloxy, biphenyl, and propanohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzyloxy Intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyloxy halide.

    Condensation Reaction: The benzyloxy intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the benzyloxy-benzylidene intermediate.

    Hydrazide Formation: The benzyloxy-benzylidene intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Coupling with Biphenyl Derivative: Finally, the hydrazide derivative is coupled with a biphenyl derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-(Benzyloxy)-3-meo-benzylidene)-2-((1,1’-biphenyl)-4-yloxy)propanohydrazide: Similar compounds include other benzyloxy and biphenyl derivatives with variations in the functional groups attached.

Uniqueness

    Structural Features: The combination of benzyloxy, biphenyl, and propanohydrazide groups in a single molecule is unique and contributes to its distinct properties.

Properties

CAS No.

303085-83-8

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C30H28N2O4/c1-22(36-27-16-14-26(15-17-27)25-11-7-4-8-12-25)30(33)32-31-20-24-13-18-28(29(19-24)34-2)35-21-23-9-5-3-6-10-23/h3-20,22H,21H2,1-2H3,(H,32,33)/b31-20+

InChI Key

UBHOJGPVAMFWBA-AJBULDERSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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